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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propanol-1,1-d2, a deuterated

isotopologue of 1-propanol. This document details its chemical structure, physical properties, a

representative synthetic protocol, and expected analytical data. The inclusion of deuterium at

the C1 position makes it a valuable tool in mechanistic studies, metabolic fate determination,

and as an internal standard in mass spectrometry-based analyses.

Chemical Structure and Properties
1-Propanol-1,1-d2, also known as 1,1-dideuterio-1-propanol, possesses the chemical formula

CH₃CH₂CD₂OH. The deuterium labeling at the carbinol carbon provides a distinct mass shift

and unique spectroscopic signature, which are invaluable in various research applications.

Physicochemical Properties
A summary of the key quantitative data for 1-Propanol-1,1-d2 is presented in Table 1. This

information is critical for its handling, storage, and application in experimental designs.
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Property Value Reference

Molecular Formula C₃H₆D₂O [1]

Molecular Weight 62.11 g/mol [1]

Isotopic Purity ≥98 atom % D [2]

Chemical Purity ≥99% [2]

Melting Point -127 °C (lit.) [1][2]

Boiling Point 97 °C (lit.) [1][2]

Density 0.830 g/mL at 25 °C [1][2]

Flash Point 15 °C (59 °F) [2]

Mass Shift M+2 [2]

Synthesis of 1-Propanol-1,1-d2
The most common and efficient method for the synthesis of 1-Propanol-1,1-d2 is the reduction

of an appropriate propanoic acid ester, such as ethyl propionate, with a powerful deuterated

reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this

transformation due to its high efficiency in reducing esters to primary alcohols.

Experimental Protocol: Reduction of Ethyl Propionate
with Lithium Aluminum Deuteride
This protocol is a representative procedure for the synthesis of 1-Propanol-1,1-d2.

Materials:

Ethyl propionate (CH₃CH₂COOCH₂CH₃)

Lithium aluminum deuteride (LiAlD₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Anhydrous sodium sulfate
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1 M Hydrochloric acid (HCl)

Saturated aqueous solution of sodium chloride (brine)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry

nitrogen or argon.

Reagent Addition: Anhydrous diethyl ether (150 mL) and lithium aluminum deuteride (a molar

excess, e.g., 1.5 equivalents) are added to the flask under an inert atmosphere. The

suspension is stirred and cooled to 0 °C in an ice bath.

Substrate Addition: A solution of ethyl propionate in anhydrous diethyl ether (50 mL) is added

dropwise from the dropping funnel to the stirred suspension of LiAlD₄ over a period of 1 hour,

maintaining the temperature at 0 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 4 hours to ensure the completion of the reaction.

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is cautiously

quenched by the slow, dropwise addition of water (x mL), followed by the addition of a 15%

aqueous sodium hydroxide solution (x mL), and finally, more water (3x mL), where x is the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


number of grams of LiAlD₄ used. This procedure is intended to produce a granular

precipitate of aluminum salts.

Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with

diethyl ether. The combined organic filtrates are washed with 1 M HCl, followed by brine, and

then dried over anhydrous sodium sulfate.

Purification: The solvent is removed by distillation, and the resulting crude 1-Propanol-1,1-
d2 is purified by fractional distillation.

Caption: Synthetic workflow for 1-Propanol-1,1-d2.

Spectroscopic and Analytical Data
The following sections detail the expected spectroscopic data for 1-Propanol-1,1-d2. This data

is crucial for the characterization and confirmation of the synthesized product.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 1-Propanol-1,1-d2 will be significantly different from that of its non-

deuterated counterpart. The most notable difference will be the absence of the triplet

corresponding to the C1 protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 Triplet 1H -OH

~1.5 Multiplet 2H -CH₂- (C2)

~0.9 Triplet 3H -CH₃ (C3)

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms. The

signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.
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Chemical Shift (δ) ppm Assignment

~65 C1 (-CD₂OH)

~26 C2 (-CH₂-)

~10 C3 (-CH₃)

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit the characteristic broad O-H stretch of an alcohol. Additionally, C-D

stretching vibrations will be observed at lower wavenumbers than the corresponding C-H

stretches.

Wavenumber (cm⁻¹) Assignment

3600-3200 (broad) O-H stretch

2960-2850 C-H stretch

~2200-2100 C-D stretch

~1050 C-O stretch

Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak at m/z = 62, which is two mass units higher

than that of non-deuterated 1-propanol. The fragmentation pattern will also be altered due to

the presence of deuterium.

m/z Assignment

62 [M]⁺

33 [CD₂OH]⁺

29 [CH₂CH₃]⁺

Visualization of Chemical Structure
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The chemical structure of 1-Propanol-1,1-d2 is depicted below, highlighting the positions of the

deuterium atoms.

Caption: Structure of 1-Propanol-1,1-d2.

Safety Information
1-Propanol-1,1-d2 is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated fume hood. It can cause serious eye damage and may cause

drowsiness or dizziness. Personal protective equipment, including safety glasses, gloves, and

a lab coat, should be worn when handling this compound.[2]

This guide is intended for informational purposes for qualified research professionals and does

not constitute a warranty of the product's suitability for any particular application. All

experimental work should be conducted with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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